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molecular formula C8H9BrS B8527060 2-Bromo-5-(2-methylpropenyl)-thiophene

2-Bromo-5-(2-methylpropenyl)-thiophene

Cat. No. B8527060
M. Wt: 217.13 g/mol
InChI Key: XLLMVMCQFHUSOQ-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

(5-Bromothiophen-2-ylmethyl)phosphonic acid diethyl ester described in Preparation Example 142 (3.13 g, 10 mmol) was dissolved in tetrahydrofuran (20 mL), sodium hydride (0.40 g, 10 mmol, 60% in oil) was added to this solution under stirring at room temperature. The solution was stirred for 30 minutes at 60° C., then, acetone (1 g, 17.2 mmol) was added, and the solution was further stirred for 30 minutes. Water (100 mL) was added to the reaction solution, which was then extracted with hexane (50 mL), the organic layer was washed with water, dried over anhydrous magnesium sulfate, then, the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane), and the title compound (60 mg, 0.27 mmol, 2.7%) was obtained as a colorless oil.
Name
(5-Bromothiophen-2-ylmethyl)phosphonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 142
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
2.7%

Identifiers

REACTION_CXSMILES
C(OP([CH2:9][C:10]1[S:11][C:12]([Br:15])=[CH:13][CH:14]=1)(=O)OCC)C.[H-].[Na+].[CH3:18][C:19]([CH3:21])=O.O>O1CCCC1>[Br:15][C:12]1[S:11][C:10]([CH:9]=[C:19]([CH3:21])[CH3:18])=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
(5-Bromothiophen-2-ylmethyl)phosphonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)(=O)CC=1SC(=CC1)Br
Step Two
Name
Example 142
Quantity
3.13 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 30 minutes at 60° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
the solution was further stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was then extracted with hexane (50 mL)
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=CC1)C=C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mmol
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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